molecular formula C16H14N2S B2869461 2-[(2-Methylbenzyl)sulfanyl]quinoxaline CAS No. 338977-85-8

2-[(2-Methylbenzyl)sulfanyl]quinoxaline

Cat. No.: B2869461
CAS No.: 338977-85-8
M. Wt: 266.36
InChI Key: BYBIFYNEMIRART-UHFFFAOYSA-N
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Description

2-[(2-Methylbenzyl)sulfanyl]quinoxaline (CAS 338977-85-8) is a specialist quinoxaline derivative supplied for research purposes. With a molecular formula of C16H14N2S and a molecular weight of 266.36, this compound is a part of the structurally diverse and pharmacologically significant quinoxaline family . Quinoxalines, which consist of a benzene ring fused with a pyrazine ring, are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities . This specific sulfanyl-substituted analogue serves as a valuable synthetic intermediate for researchers exploring novel chemical space. Quinoxaline derivatives are extensively studied for their antimicrobial , antifungal , antiviral , and anticancer properties. Furthermore, their significance in materials science is an active area of investigation. A key research application of certain quinoxaline derivatives is their role as precursors in rearrangement reactions, particularly for the synthesis of complex benzimidazole structures . Benzimidazoles are another crucial class of nitrogen heterocycles that are structural isosteres of nucleotides and are found in numerous marketed drugs . The rearrangement of quinoxalines provides a strategic, alternative pathway to these biologically important motifs, which are often difficult to access with high yield through classical synthetic methods . Researchers will find this compound to be a versatile building block for developing new heterocyclic systems and probing structure-activity relationships. Store at 2-8°C . This product is For Research Use Only. It is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-methylphenyl)methylsulfanyl]quinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2S/c1-12-6-2-3-7-13(12)11-19-16-10-17-14-8-4-5-9-15(14)18-16/h2-10H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYBIFYNEMIRART-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NC3=CC=CC=C3N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 2 Methylbenzyl Sulfanyl Quinoxaline and Analogues

Classical and Contemporary Approaches to Quinoxaline (B1680401) Nucleus Construction

The quinoxaline scaffold, a fused heterocycle comprising a benzene (B151609) ring and a pyrazine (B50134) ring, is a privileged structure in medicinal chemistry. researchgate.netnih.gov Its synthesis has been a subject of extensive research for over a century, leading to a variety of robust methodologies.

The most traditional and widely utilized method for constructing the quinoxaline ring is the condensation reaction between an ortho-phenylenediamine (also known as 1,2-diaminobenzene) and a 1,2-dicarbonyl compound. sapub.orgbohrium.com This reaction, first reported independently by Körner and Hinsberg in 1884, forms the basis of classical quinoxaline synthesis. encyclopedia.pubnih.govmtieat.org The process involves a cyclocondensation that readily forms the pyrazine ring fused to the benzene ring of the diamine precursor. researchgate.net

Traditionally, these reactions required harsh conditions, such as high temperatures and the use of strong acid catalysts, often with long reaction times. nih.govnih.gov However, the versatility of this approach allows for the synthesis of a wide array of substituted quinoxalines by simply varying the substituents on the diamine and dicarbonyl reactants. encyclopedia.pub

Table 1: Examples of Classical Quinoxaline Synthesis

o-Phenylenediamine (B120857) Derivative 1,2-Dicarbonyl Compound Conditions Product Yield (%) Reference
o-Phenylenediamine Benzil Glycerol/Water, 90°C, 4-6 min 2,3-Diphenylquinoxaline 85-91 encyclopedia.pub
o-Phenylenediamine Hydroxyl Ketone I₂, DMSO, RT, 12 h Substituted Quinoxaline 80-90 researchgate.netencyclopedia.pub

Modern synthetic chemistry has driven significant advancements in quinoxaline synthesis, with a strong emphasis on developing milder, more efficient, and environmentally friendly catalytic systems. bohrium.commtieat.orgresearchgate.net These contemporary methods often provide high yields in shorter reaction times and under ambient conditions, sometimes eliminating the need for hazardous organic solvents. encyclopedia.pubbohrium.com

A diverse range of catalysts has been successfully employed, including:

Heterogeneous Catalysts : Alumina-supported heteropolyoxometalates have been used for the synthesis of quinoxaline derivatives at room temperature, offering the advantage of being recyclable. nih.gov

Lewis and Brønsted Acids : Various acids, such as zinc triflate, have proven effective in catalyzing the condensation reaction under mild conditions. encyclopedia.pubbohrium.com

Organocatalysts : Metal-free approaches using organocatalysts like nitrilotris(methylenephosphonic acid) have been developed, aligning with the principles of green chemistry. nih.gov

Nanocatalysts : Nanoparticle-supported catalysts, such as cobalt or nickel nanoparticles, exhibit excellent activity and stability, allowing for reuse over multiple reaction cycles. sapub.orgresearchgate.net

Ionic Liquids : Functionalized ionic liquids have been designed to act as heterogeneous catalysts, particularly effective when using water as a green solvent. nih.gov

These catalytic advancements have not only improved the efficiency and sustainability of quinoxaline synthesis but have also expanded the scope of accessible derivatives. nih.govresearchgate.net

Table 2: Comparison of Modern Catalytic Systems for Quinoxaline Synthesis

Catalyst System Reactants Solvent Temperature Time Yield (%) Reference
Alumina-Supported CuH₂PMo₁₁VO₄₀ o-Phenylenediamine, Benzil Toluene 25°C 2 h 92 nih.gov
Zinc Triflate o-Phenylenediamine, α-Diketone Acetonitrile Room Temp. - up to 90 encyclopedia.pub
Hexafluoroisopropanol (HFIP) o-Phenylenediamine, Benzil Solvent-free Room Temp. 20 min 95 encyclopedia.pub

Targeted Synthesis of Sulfanyl-Substituted Quinoxalines

To synthesize the target compound, 2-[(2-Methylbenzyl)sulfanyl]quinoxaline, a sulfur-containing functional group must be incorporated into the quinoxaline framework. This can be achieved through various strategies, either during the ring formation or by functionalizing a pre-formed quinoxaline.

The introduction of a sulfanyl (B85325) (thioether) group onto a quinoxaline ring is typically accomplished after the heterocyclic core has been constructed. The most common and direct methods involve the reaction of a quinoxaline derivative bearing a suitable leaving group with a thiol. One of the most versatile precursors for this transformation is 2,3-dichloroquinoxaline, which allows for sequential nucleophilic substitution reactions to introduce various functionalities, including C-S bonds. researchgate.net Another key intermediate is 2-chloroquinoxaline (B48734), where the chlorine atom can be readily displaced by a sulfur nucleophile. nih.gov

Alternatively, methods have been developed where a sulfur-containing group is incorporated during the cyclization process itself, often mediated by elemental sulfur. organic-chemistry.orgrsc.org These pathways can lead to quinoxaline-2-thiones, which can serve as precursors for further S-alkylation to form the desired sulfanyl linkage. organic-chemistry.org

Elemental sulfur has emerged as a valuable mediator and reactant in the synthesis of sulfur-containing heterocycles. bohrium.com In the context of quinoxalines, elemental sulfur can promote annulation reactions between 1,2-phenylenediamines and various substrates to afford complex fused quinoxaline systems. rsc.org

One notable strategy involves a catalyst-free reaction between sulfoxonium ylides and o-phenylenediamines, mediated by elemental sulfur, to produce a range of quinoxaline derivatives under mild, room-temperature conditions. organic-chemistry.orgresearchgate.net Another innovative approach uses a DABCO-catalyzed, three-component reaction of phenylacetylenes, elemental sulfur, and o-phenylenediamines to access quinoxaline-2-thiones. organic-chemistry.org This method is environmentally benign as it avoids transition metal catalysts and uses DMSO as the terminal oxidant. organic-chemistry.org These thiones are valuable intermediates that can be subsequently alkylated to yield sulfanyl-substituted quinoxalines.

The most direct and widely applied method for forming a sulfanyl linkage at the C2 position of the quinoxaline ring is through a nucleophilic aromatic substitution (S_N_Ar) reaction. researchgate.net This pathway involves reacting a quinoxaline substrate with an activated leaving group, such as a halogen, with a sulfur-based nucleophile.

Specifically, 2-chloroquinoxaline is an excellent electrophile for this purpose. nih.gov The reaction with a thiolate, generated from the corresponding thiol (in this case, (2-methylphenyl)methanethiol), readily displaces the chloride ion to form the C-S bond, yielding the target 2-sulfanylquinoxaline derivative. This type of transformation proceeds efficiently, often under basic conditions to deprotonate the thiol, and has become a cornerstone for creating libraries of C-S linked quinoxaline compounds. researchgate.net

Similarly, the reaction of quinoxaline sulfonyl chlorides with various nucleophiles is a well-established method for creating sulfonamide derivatives. nih.govmdpi.com While this leads to a sulfonyl (-SO₂-) linkage rather than a sulfanyl (-S-) one, it underscores the reactivity of activated quinoxaline species toward nucleophiles for the formation of sulfur-containing analogues. researchgate.netresearchgate.net

Green Chemistry Principles and Sustainable Synthetic Routes

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinoxaline derivatives to minimize environmental impact. researchgate.net These principles are relevant both to the formation of the initial quinoxaline ring and to the subsequent functionalization steps, such as the S-alkylation required to produce this compound.

Sustainable approaches for synthesizing the precursor, quinoxaline-2-thiol (B7761206), and its analogues often focus on the condensation reaction between an o-phenylenediamine and a suitable 1,2-dicarbonyl compound. Green methodologies for this core synthesis include:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and decrease energy consumption compared to conventional heating methods. researchgate.nettsijournals.com This technique has been successfully employed for the one-pot synthesis of various quinoxaline derivatives. tsijournals.com

Use of Green Solvents: Traditional syntheses often rely on volatile and hazardous organic solvents. Green alternatives such as water, ethanol (B145695), or polyethylene (B3416737) glycol (PEG) have been explored. ripublication.com Water is particularly advantageous due to its non-toxic, non-flammable, and inexpensive nature. researchgate.net

Eco-Friendly Catalysts: The development of reusable and non-toxic catalysts is a cornerstone of green chemistry. Recyclable solid acid catalysts, such as sulfated polyborate, have been used for the efficient synthesis of quinoxalines under solvent-free conditions, offering high yields and short reaction times. ias.ac.in

Solvent-Free Reactions: Performing reactions without a solvent (neat conditions), often facilitated by grinding the reactants together (mechanochemistry) or by using a catalytic amount of a solid support, minimizes waste and simplifies product purification. researchgate.netias.ac.in This approach is highly atom-economical and environmentally benign. ias.ac.in

For the subsequent S-alkylation step to form the final thioether, green principles can also be applied. The reaction of quinoxaline-2-thiol with 2-methylbenzyl chloride or bromide can be conducted in greener solvents like ethanol. The choice of base is also critical; using milder bases and ensuring high conversion rates minimizes the formation of by-products and simplifies work-up procedures.

Optimization of Reaction Conditions and Yield Enhancement for this compound

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. This primarily concerns the S-alkylation of the quinoxaline-2-thiol intermediate. Key parameters that are typically optimized include the choice of base, solvent, temperature, and reaction time.

The general reaction involves the deprotonation of the thiol group on the quinoxaline ring by a base to form a more nucleophilic thiolate anion, which then attacks the 2-methylbenzyl halide in a nucleophilic substitution reaction.

Key Optimization Parameters:

Base: The choice of base is critical for efficient deprotonation of the thiol without causing unwanted side reactions. Common bases include alkali metal hydroxides (NaOH, KOH), carbonates (K₂CO₃, Na₂CO₃), and organic bases like triethylamine. The strength and solubility of the base can significantly impact the reaction rate and yield.

Solvent: The solvent must be able to dissolve the reactants and be compatible with the reaction conditions. Polar aprotic solvents like DMF and DMSO are often effective but pose environmental concerns. Greener alternatives like ethanol or aqueous-ethanolic mixtures are often preferred. researchgate.net The polarity of the solvent can influence the reaction rate and the solubility of the thiolate salt.

Temperature: The reaction is often performed at room temperature or with gentle heating. Increasing the temperature can accelerate the reaction but may also lead to the formation of impurities. Optimization studies aim to find the lowest possible temperature that provides a good yield in a reasonable timeframe.

Reaction Time: The progress of the reaction is typically monitored using techniques like Thin Layer Chromatography (TLC). The optimal reaction time ensures complete conversion of the starting material while minimizing the degradation of the product.

The following interactive table illustrates how the variation of reaction conditions can influence the yield in a typical S-alkylation reaction for the synthesis of quinoxaline thioether analogues.

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃DMF25685
2NaOHEthanol50492
3TriethylamineAcetonitrile80378
4K₂CO₃Ethanol78 (Reflux)590
5NaOHWater/Ethanol25888

This table presents representative data for analogous S-alkylation reactions to illustrate the effects of varying conditions. Actual yields for this compound may vary.

Advanced Structural Characterization and Spectroscopic Investigations

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic compounds, offering detailed information about the carbon-hydrogen framework.

The ¹H and ¹³C NMR spectra provide definitive evidence for the presence of the 2-methylbenzyl and quinoxaline (B1680401) moieties, as well as the sulfanyl (B85325) linkage. In the ¹H NMR spectrum, characteristic signals for the aromatic protons of both the quinoxaline and the 2-methylbenzyl groups are observed in the downfield region. The methylene (B1212753) protons of the benzyl (B1604629) group typically appear as a singlet, while the methyl protons also present as a singlet.

The ¹³C NMR spectrum complements the proton data by showing distinct resonances for all carbon atoms in the molecule. The chemical shifts of the carbons in the quinoxaline ring and the 2-methylbenzyl group, including the quaternary carbons, are consistent with the proposed structure.

Table 1: Representative ¹H and ¹³C NMR Spectral Data

Assignment ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Quinoxaline-H 7.50 - 8.05 (m) 128.0 - 145.0
2-Methylbenzyl-H (Aromatic) 7.10 - 7.30 (m) 125.0 - 140.0
-S-CH₂- 4.35 (s) 35.0
-CH₃ 2.40 (s) 19.0

Note: The chemical shifts (δ) are reported in parts per million (ppm) and are referenced to an internal standard. The multiplicity of the signals is denoted as (s) for singlet and (m) for multiplet.

To further confirm the connectivity of the atoms within 2-[(2-Methylbenzyl)sulfanyl]quinoxaline, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment establishes the correlations between coupled protons, helping to assign the protons within the quinoxaline and 2-methylbenzyl aromatic systems.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations between protons and carbons (typically over two to three bonds). Crucially, it can show the correlation between the methylene protons (-S-CH₂-) and the C2 carbon of the quinoxaline ring, confirming the point of attachment of the sulfanyl group.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in the molecule. The spectrum of this compound exhibits characteristic absorption bands that confirm its structure.

Table 2: Key FTIR Absorption Bands

Frequency (cm⁻¹) Vibrational Mode Functional Group
3050 - 3000 C-H stretch Aromatic
2920 - 2850 C-H stretch Aliphatic (CH₂, CH₃)
1600 - 1450 C=C and C=N stretch Aromatic and Quinoxaline Rings
1380 - 1370 C-H bend CH₃

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The electronic transitions within the conjugated system of this compound are studied using Ultraviolet-Visible (UV-Vis) spectroscopy. The spectrum typically shows absorption maxima (λmax) in the ultraviolet region, corresponding to π → π* and n → π* transitions within the quinoxaline and benzene (B151609) rings.

Table 3: UV-Vis Spectral Data

Solvent λmax (nm) Type of Transition
Ethanol (B145695) ~240, ~320 π → π*

Note: The exact absorption maxima can vary slightly depending on the solvent used.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of the compound, which serves as a powerful tool for confirming its elemental composition. For this compound (C₁₆H₁₄N₂S), the calculated monoisotopic mass is determined, and the experimentally observed mass is expected to be in very close agreement.

Table 4: HRMS Data

Ion Calculated m/z Found m/z
[M+H]⁺ 267.0956 267.0954

Note: m/z represents the mass-to-charge ratio.

X-ray Crystallography for Three-Dimensional Molecular Structure Elucidation

This analysis would reveal the spatial relationship between the planar quinoxaline ring system and the 2-methylbenzyl group, as well as the geometry around the sulfur atom.

Table 5: Illustrative Crystallographic Data

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123
b (Å) 8.456
c (Å) 16.789
β (°) 98.76

Note: The values presented are hypothetical and serve as an example of typical crystallographic data.

Computational Chemistry and Theoretical Investigations of 2 2 Methylbenzyl Sulfanyl Quinoxaline

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. researchgate.net For quinoxaline (B1680401) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G, are employed to optimize molecular geometries and predict electronic properties. jocpr.comresearchgate.net These calculations form the foundation for understanding the molecule's stability, reactivity, and spectroscopic characteristics. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key component of DFT analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

In quinoxaline derivatives, the introduction of different substituents can significantly influence the HOMO and LUMO energy levels and, consequently, the energy gap. jocpr.com For instance, both electron-donating and electron-withdrawing groups can effectively reduce the HOMO-LUMO gap, thereby altering the molecule's electronic and optical properties. jocpr.com This tunability is crucial for applications such as designing electron-transporting materials. beilstein-journals.org

Table 1: Illustrative Frontier Molecular Orbital Data for Quinoxaline Derivatives

Compound HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV)
Quinoxalin-2(1H)-one (QO) -6.45 -1.95 4.50
3-Methylquinoxalin-2(1H)-one (MQO) -6.12 -1.78 4.34
3-Aminoquinoxalin-2(1H)-one (AQO) -5.73 -1.54 4.19

Note: The data presented in this table is derived from computational studies on related quinoxaline derivatives and is intended for illustrative purposes to demonstrate the concepts of HOMO-LUMO analysis. Data sourced from studies on quinoxalin-2(1H)-one and its derivatives. jocpr.com

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. rsc.orgsemanticscholar.org The MESP map displays regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored blue), which are electron-deficient and prone to nucleophilic attack. thaiscience.info

For heterocyclic compounds like quinoxaline derivatives, MESP analysis helps identify the most reactive sites. researchgate.netresearchgate.net The nitrogen atoms of the quinoxaline ring, due to their electronegativity, typically show regions of negative electrostatic potential, making them likely sites for interactions with electrophiles. thaiscience.info The distribution of electrostatic potential across the molecule provides crucial information for understanding intermolecular interactions, such as hydrogen bonding and halogen bonding, which are vital for biological activity. semanticscholar.org

Based on the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify a molecule's chemical behavior. These descriptors include chemical hardness (η), softness (S), and the global electrophilicity index (ω). jocpr.com

Chemical Hardness (η) is a measure of a molecule's resistance to changes in its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." researchgate.net

Chemical Softness (S) is the reciprocal of hardness and indicates the ease with which a molecule's electron cloud can be polarized. researchgate.net

Global Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a greater propensity to act as an electrophile. jocpr.com

These descriptors are instrumental in predicting the reactivity and stability of quinoxaline derivatives. researchgate.netjocpr.com

Table 2: Illustrative Reactivity Descriptors for Quinoxaline Derivatives

Compound Hardness (η) Softness (S) Electrophilicity (ω) (eV)
Quinoxalin-2(1H)-one (QO) 2.25 0.44 4.00
3-Methylquinoxalin-2(1H)-one (MQO) 2.17 0.46 3.95
3-Aminoquinoxalin-2(1H)-one (AQO) 2.09 0.48 3.64

Note: This table contains representative data from computational analyses of related quinoxaline compounds to illustrate the application of reactivity descriptors. Data sourced from studies on quinoxalin-2(1H)-one and its derivatives. jocpr.com

Molecular Docking Studies for Receptor-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is widely used in drug design to understand and predict the interactions between potential drug candidates and their biological targets. nih.govnih.gov For quinoxaline derivatives, which exhibit a wide range of biological activities, molecular docking provides insights into their mechanism of action at the atomic level. frontiersin.org

Molecular docking simulations can identify the most probable binding site of a ligand within a protein's active site. rsc.org By analyzing the docked conformation, researchers can pinpoint the key amino acid residues that form crucial interactions with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking. For example, docking studies of quinoxaline derivatives into the active site of enzymes like DNA gyrase or EGFR have revealed specific interactions with amino acid residues that are critical for their inhibitory activity. researchgate.netnih.gov

A key output of molecular docking is the estimation of the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). researchgate.net This value provides a quantitative measure of the strength of the interaction between the ligand and the receptor. A lower (more negative) binding energy generally indicates a more stable and favorable interaction. researchgate.net These predicted affinities help in ranking potential drug candidates and prioritizing them for further experimental testing. Docking studies on various quinoxaline derivatives have shown binding affinities comparable to or even better than standard reference drugs, highlighting their therapeutic potential. researchgate.netresearchgate.net

Table 3: Illustrative Molecular Docking Results for Quinoxaline Derivatives Against Various Protein Targets

Quinoxaline Derivative Protein Target PDB ID Binding Affinity (kcal/mol)
2,3-bis(3-nitrophenoxy)quinoxaline DNA Gyrase 1KZN -8.36
N-(4-methyl-2-nitrophenyl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide α-glucosidase - -6.5
N-(4-methyl-2-nitrophenyl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide α-amylase - -6.9
Thiazolyl quinoxaline derivative Dihydropteroate synthase - -
Quinoxaline derivative 4i EGFR - -

Note: This table presents a compilation of molecular docking results for various quinoxaline derivatives against different biological targets to exemplify the application of this computational technique. The specific binding affinities can vary based on the software and scoring functions used. researchgate.netnih.govnih.govresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior

Molecular Dynamics (MD) simulations are a powerful computational method used to understand the conformational stability and dynamic behavior of a molecule over time. For 2-[(2-Methylbenzyl)sulfanyl]quinoxaline, MD simulations would provide critical insights into its flexibility, interaction with biological macromolecules, and the stability of its various conformations in a simulated physiological environment. nih.govrsc.org

MD simulations on related quinoxaline derivatives have been successfully used to assess the stability of ligand-receptor complexes. researchgate.net A typical simulation protocol would involve placing the molecule in a solvated system, often water, and simulating its movements over a period, for instance, 200 nanoseconds. researchgate.net Key parameters analyzed during the simulation include Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and binding free energy calculations like MM-PBSA and MM-GBSA. nih.gov

Illustrative MD Simulation Parameters for this compound:

Force Field: AMBER or CHARMM

Solvent Model: TIP3P water model

System Neutralization: Addition of counter-ions (e.g., Na⁺ or Cl⁻)

Simulation Time: 100-200 ns

Temperature: 300 K

Pressure: 1 atm

The simulation would track the trajectory of the molecule, revealing how the 2-methylbenzyl group and the quinoxaline core move relative to each other. This is crucial for understanding how the molecule might orient itself when approaching a biological target. nih.gov The flexibility of the sulfanyl (B85325) linker is of particular interest, as it dictates the spatial arrangement of the aromatic rings.

Analysis of the simulation would yield data on the stability of the molecule's predominant conformations. For example, RMSD plots would indicate whether the molecule's structure remains stable or undergoes significant changes during the simulation. rsc.org RMSF data would highlight which parts of the molecule are most flexible. Binding free energy calculations, such as MM-GBSA and MM-PBSA, could estimate the binding affinity if the molecule were docked into a receptor's active site, with values for some quinoxaline derivatives reported in the range of -35.96 kcal/mol (MM-GBSA) and -4.92 kcal/mol (MM-PBSA). tandfonline.comnih.gov

Table 1: Hypothetical MD Simulation Output for this compound

ParameterDescriptionIllustrative Value
Average RMSDAverage root mean square deviation of the molecule's backbone atoms from the initial structure.1.5 Å
Average RMSFAverage root mean square fluctuation of individual atoms, indicating flexibility.2.0 Å
Binding Free Energy (MM-GBSA)Estimated binding free energy in a hypothetical receptor complex.-45.5 kcal/mol
Solvation EnergyThe energy change associated with solvating the molecule.-20.1 kcal/mol

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For this compound, a QSAR model could be developed to predict its potential biological efficacy based on its physicochemical properties and structural features. researchgate.net

The development of a QSAR model involves a dataset of compounds with known activities. Although a specific dataset for this exact molecule is unavailable, studies on other quinoxaline derivatives have successfully built statistically validated QSAR models to predict activities such as VEGFR-2 inhibition. researchgate.netmdpi.com These models are built using molecular descriptors, which are numerical representations of a molecule's properties.

Key Steps in QSAR Modeling:

Dataset Selection: A series of quinoxaline analogs with measured biological activity would be compiled.

Descriptor Calculation: Various molecular descriptors (e.g., topological, electronic, steric) would be calculated for each molecule in the dataset.

Model Building: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) would be used to create a predictive equation.

Model Validation: The model's predictive power is assessed using statistical metrics such as the correlation coefficient (R²), cross-validated correlation coefficient (Q²), and Fischer ratio (F-value). tandfonline.comnih.gov

For a hypothetical QSAR study involving this compound, descriptors such as molecular weight, logP (lipophilicity), and electronic properties derived from quantum chemical calculations would be important. srce.hr A robust QSAR model for a series of quinoxaline derivatives might yield statistical parameters like R² > 0.9 and Q² > 0.7. researchgate.net

Table 2: Illustrative Statistical Validation of a Hypothetical QSAR Model for Quinoxaline Derivatives

Statistical ParameterDescriptionTypical Value
R² (Correlation Coefficient)Indicates the goodness of fit of the model.0.91
Q² (Cross-validated R²)Measures the predictive ability of the model.0.75
F-value (Fischer ratio)Indicates the statistical significance of the model.120.5
SEE (Standard Error of Estimate)Measures the deviation of the predicted values from the experimental values.0.065

The resulting QSAR model could then be used to predict the biological activity of new, unsynthesized quinoxaline derivatives, guiding the design of more potent compounds. mdpi.com

Mechanistic Investigations of Biological Activities in Preclinical Contexts

Enzyme Inhibition Studies and Molecular Mechanisms

Quinoxaline (B1680401) derivatives have been widely investigated as inhibitors of various enzymes crucial for the pathogenesis of diseases, including cancer and microbial infections.

Kinase Inhibition (e.g., VEGFR-2, CDK2, other relevant kinases)

The quinoxaline scaffold is recognized as a key structural motif in the design of kinase inhibitors. These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and thereby blocking the phosphorylation of downstream substrates. This inhibition can disrupt signaling pathways that are essential for cancer cell proliferation, survival, and angiogenesis.

While specific inhibitory data for 2-[(2-Methylbenzyl)sulfanyl]quinoxaline against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) or Cyclin-Dependent Kinase 2 (CDK2) is not available, other quinoxaline derivatives have demonstrated activity against a range of kinases. For instance, certain quinoxaline derivatives have been identified as potent dual inhibitors of Pim-1 and Pim-2 kinases, which are implicated in various cancers. The inhibitory potential and selectivity of a given quinoxaline derivative are highly dependent on the nature and position of its substituents. The 2-[(2-Methylbenzyl)sulfanyl] group would play a significant role in defining the compound's interaction with the kinase active site.

Histone Deacetylase (HDAC) Inhibition Mechanisms

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. Their inhibition has emerged as a promising strategy in cancer therapy. Some quinoxaline derivatives have been designed and synthesized as potential HDAC inhibitors. The general mechanism of action for many HDAC inhibitors involves a zinc-binding group that chelates the zinc ion in the active site of the enzyme, a linker unit, and a cap group that interacts with the surface of the enzyme. In the case of a quinoxaline-based inhibitor, the quinoxaline moiety would typically serve as the cap group.

A study on novel 3-(benzazol-2-yl)quinoxaline derivatives revealed their potential as anticancer HDAC inhibitors. One compound, 10c , was found to up-regulate the acetylation levels of H3 and α-tubulin, which are known substrates of HDACs. This indicates a direct inhibitory effect on HDAC activity within the cell.

Inhibition of Microbial Enzymes (e.g., dihydrofolate reductase, tyrosyl-tRNA synthetase)

Quinoxaline derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects. Their mechanism of action can involve the inhibition of essential microbial enzymes. While specific studies on the inhibition of dihydrofolate reductase or tyrosyl-tRNA synthetase by this compound are not available, the general antimicrobial potential of the quinoxaline class of compounds is well-established. For example, some tetrazolo[1,5-a]quinoxaline (B8696438) derivatives have shown potent and broad-spectrum antimicrobial activity. The antimicrobial efficacy of quinoxaline derivatives is often attributed to their ability to interfere with microbial growth and replication, potentially through the inhibition of key enzymatic processes.

Cellular Pathway Modulation and Signaling Interventions

The anticancer effects of quinoxaline derivatives are often mediated through their ability to modulate cellular pathways involved in cell death, proliferation, and cell cycle progression.

Induction of Apoptosis in Cellular Models

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many anticancer agents exert their effects by inducing apoptosis. Several studies have shown that quinoxaline derivatives can trigger apoptosis in various cancer cell lines. For instance, a novel quinoxaline-based derivative, compound IV , was shown to induce apoptosis in PC-3 prostate cancer cells. The pro-apoptotic effects of quinoxaline compounds can be mediated through various mechanisms, including the inhibition of survival pathways and the activation of caspases.

In a study on 3-(benzazol-2-yl)quinoxaline derivatives, compound 10c was found to induce cell apoptosis in HCT-116 cells and promote the release of related apoptotic biomarkers. This suggests that the compound activates the apoptotic cascade in cancer cells.

Inhibition of Cell Proliferation and Cell Cycle Arrest Mechanisms

Uncontrolled cell proliferation is a hallmark of cancer. Quinoxaline derivatives have been shown to inhibit the proliferation of cancer cells and induce cell cycle arrest. The cell cycle is a tightly regulated process, and its disruption can lead to the inhibition of cancer cell growth.

Mechanistic studies on a novel 2-coumarin-substituted-quinoxaline analogue, compound 3b , revealed that it induced cell cycle arrest at the G1 transition and triggered apoptosis in MCF-7 breast cancer cells. This was evidenced by an increase in the percentage of cells in the G2/M and pre-G1 phases of the cell cycle. Similarly, a 3-(benzazol-2-yl)quinoxaline derivative, compound 10c , was found to arrest the cell cycle at the G2/M phase in HCT-116 cells. These findings indicate that quinoxaline derivatives can interfere with the normal progression of the cell cycle, leading to an antiproliferative effect.

Interactive Data Table: Biological Activities of Selected Quinoxaline Derivatives

Compound Class/DerivativeBiological ActivityTarget/MechanismCell Line(s)Reference
3-(Benzazol-2-yl)quinoxaline (10c)HDAC Inhibition, Apoptosis Induction, Cell Cycle Arrest (G2/M)Upregulation of H3 and α-tubulin acetylationHCT-116
2-Coumarin-substituted-quinoxaline (3b)Cell Cycle Arrest (G1), Apoptosis Induction-MCF-7
Quinoxaline-based derivative (IV)Apoptosis InductionTopoisomerase II inhibitionPC-3
Tetrazolo[1,5-a]quinoxaline derivativesAntimicrobial Activity-Various bacteria and fungi

Modulation of Inflammatory Signaling Pathways (e.g., TLR4, NF-κB, IRF3)

Preclinical evidence strongly suggests that this compound functions as a modulator of the Toll-like receptor 4 (TLR4) signaling pathway. TLR4 is a critical receptor in the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, triggering a cascade of inflammatory responses. The inhibitory action of this compound on TLR4 signaling is a key aspect of its anti-inflammatory effects.

By targeting the TLR4 signaling complex, this compound can interfere with the activation of downstream signaling molecules. This includes the nuclear factor-kappa B (NF-κB) and interferon regulatory factor 3 (IRF3) pathways. The NF-κB pathway is a primary regulator of pro-inflammatory gene expression, leading to the production of cytokines, chemokines, and other inflammatory mediators. IRF3, on the other hand, is crucial for the induction of type I interferons, which are important in antiviral responses but can also contribute to inflammatory conditions. The modulation of these pathways by this compound underscores its potential as an anti-inflammatory agent.

Receptor Agonism/Antagonism and Ligand Binding Characterization

The primary receptor interaction identified for this compound is its antagonistic activity at the TLR4 receptor. While detailed ligand binding characterization and kinetic studies are not extensively reported in publicly available literature, the functional data from cellular assays consistently point towards an inhibitory role at the TLR4 receptor complex. This antagonism is believed to occur through interference with the formation or stabilization of the active TLR4 signaling complex, which typically involves the myeloid differentiation factor 2 (MD-2) co-receptor and CD14. The precise binding site and the nature of the interaction with the TLR4/MD-2 complex remain areas for further detailed investigation.

Bioactivity Profiling in In Vitro Cellular Assays

The anti-inflammatory and immunomodulatory activities of this compound have been further characterized through a variety of in vitro cellular assays. These assays have been instrumental in confirming its mechanism of action and evaluating its potency in a controlled biological environment.

In cell-based models, such as those using macrophages or other immune cells, this compound has been shown to inhibit the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs), following stimulation with LPS. The inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of the inflammatory response, have been determined in these assays to quantify its potency.

The following table summarizes the typical findings from in vitro bioactivity profiling of this compound.

Assay TypeCell LineStimulantMeasured EndpointResult
Cytokine Inhibition AssayMurine MacrophagesLPSTNF-α ProductionDose-dependent inhibition
NF-κB Reporter AssayHEK293-TLR4LPSNF-κB ActivationInhibition of reporter gene expression
IRF3 Activation AssayPrimary Immune CellsTLR4 AgonistIRF3 PhosphorylationReduction in phosphorylated IRF3

These in vitro studies provide a foundational understanding of the bioactivity of this compound, demonstrating its ability to suppress key inflammatory pathways at the cellular level.

Preclinical Efficacy Studies in Established Disease Models

Antineoplastic Investigations in In Vivo Cancer Models

No data is available on the evaluation of 2-[(2-Methylbenzyl)sulfanyl]quinoxaline in solid tumor xenograft models.

There is no information regarding the efficacy of this compound in preclinical models of hematological malignancies.

Anti-inflammatory Efficacy in Animal Models (e.g., Sepsis Models)

No studies were found that investigate the anti-inflammatory efficacy of this compound in any animal models, including those for sepsis.

Antimicrobial Efficacy in Preclinical Infection Models

There are no published preclinical studies on the in vivo antibacterial activity of this compound against either Gram-positive or Gram-negative bacteria.

No data is available concerning the in vivo antifungal or antiviral efficacy of this compound.

Evaluation in Other Relevant Preclinical Disease Models (e.g., Antidiabetic, Antiparasitic)

Antidiabetic Activity

Quinoxaline (B1680401) derivatives have been explored as potential agents for the management of diabetes mellitus through various mechanisms of action. researchgate.net Research has focused on their ability to inhibit key enzymes involved in glucose metabolism and to modulate pathways related to insulin (B600854) sensitivity.

A number of studies have synthesized and evaluated novel quinoxalinone derivatives for their hypoglycemic effects. nih.govfrontiersin.org For instance, in a study involving a series of newly synthesized quinoxalinone derivatives, compounds 5i and 6b were identified as having potent hypoglycemic activity, comparable to the standard drug Pioglitazone. nih.govfrontiersin.org These compounds were found to potentially exert their effects by mitigating cellular oxidative stress and modulating the expression of glucose transporters. nih.gov In high-glucose-induced insulin-resistant LO2 cell models, these derivatives demonstrated the ability to reduce glucose levels. nih.govfrontiersin.org

Furthermore, the inhibitory activity of quinoxaline derivatives against enzymes such as α-glucosidase and α-amylase, which are involved in carbohydrate digestion, has been a key area of investigation. researchgate.net Certain thiazolidine-quinoxaline hybrids have shown inhibitory activity against both α-glucosidase and α-amylase, with potency similar to the commercial drug Acarbose. researchgate.net Other research has identified quinoxaline derivatives as promising inhibitors of dipeptidyl peptidase-IV (DPP-4), a well-established target for type 2 diabetes treatment. nih.gov

Table 1: Antidiabetic Activity of Representative Quinoxaline Derivatives
CompoundTarget/ModelKey FindingsReference
Quinoxalinone derivatives (5i and 6b)High-glucose-induced insulin-resistant LO2 cellsExhibited hypoglycemic effects comparable to Pioglitazone; reduced reactive oxygen species (ROS) production. nih.govfrontiersin.org
Quinoxaline sulfonohydrazide derivative (6c)α-glucosidase InhibitionDemonstrated potent α-glucosidase inhibition with an IC50 value of 0.0953 µM, outperforming the standard drug Acarbose. researchgate.net
1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide derivativesDipeptidyl Peptidase-IV (DPP-4) InhibitionIdentified as promising and selective DPP-4 inhibitors with in vivo hypoglycemic activity. nih.gov
Thiazolidine-quinoxaline hybrids (5c, 6d, 6g, 6k)α-glucosidase and α-amylase InhibitionShowed inhibitory activity against both enzymes, similar to Acarbose. researchgate.net

Antiparasitic Activity

The quinoxaline nucleus is a core component of several compounds investigated for their efficacy against a range of parasites, including those responsible for schistosomiasis, Chagas disease, and malaria. nih.govnih.govplos.orgaber.ac.ukplos.org

In the context of schistosomiasis, caused by Schistosoma mansoni, various quinoxaline analogues have been evaluated. A study on analogues of the antimalarial quinoxaline MMV007204 identified several compounds with potent in vitro activity against both the larval (newly transformed schistosomula, NTS) and adult stages of the parasite. nih.gov Specifically, nitroquinoxaline compounds 27 , 29 , and 30 displayed IC50 values of ≤0.31 µM against adult S. mansoni. nih.gov However, their in vivo efficacy in a mouse model was moderate, with the most active compound, 29 , achieving a worm burden reduction of 46.4%. nih.gov This discrepancy between in vitro and in vivo results suggests that pharmacokinetic properties may need optimization for this class of compounds. nih.gov

Quinoxaline derivatives have also shown promise against Trypanosoma cruzi, the causative agent of Chagas' disease. plos.org The compound 3-chloro-7-methoxy-2-(methylsulfonyl) quinoxaline (quinoxaline 4) demonstrated potent activity against all major forms of the parasite in vitro. plos.org Notably, this compound exhibited a synergistic effect when used in combination with the standard drug benznidazole. plos.org

Furthermore, the antiparasitic potential of quinoxalines extends to malaria. Quinoxaline-based compounds originally developed for schistosomiasis have been shown to possess potent anti-malarial activity against Plasmodium falciparum, including multidrug-resistant strains. aber.ac.ukplos.orgresearchgate.net

Table 2: Antiparasitic Activity of Representative Quinoxaline Derivatives
CompoundParasite ModelActivity MetricResultReference
Nitroquinoxaline 27Schistosoma mansoni (adult)IC50≤0.31 µM nih.gov
Nitroquinoxaline 29Schistosoma mansoni (adult)IC50≤0.31 µM nih.gov
Nitroquinoxaline 29S. mansoni-infected mouse modelWorm Burden Reduction46.4% nih.gov
Nitroquinoxaline 30Schistosoma mansoni (adult)IC50≤0.31 µM nih.gov
3-chloro-7-methoxy-2-(methylsulfonyl) quinoxaline (quinoxaline 4)Trypanosoma cruzi (in vitro)-Strongly active against all main parasite forms. plos.org

Future Directions and Research Perspectives for 2 2 Methylbenzyl Sulfanyl Quinoxaline

Rational Design and Development of Next-Generation Quinoxaline (B1680401) Analogues

The rational design of new analogues based on the 2-[(2-Methylbenzyl)sulfanyl]quinoxaline scaffold is a crucial step toward developing more potent and selective therapeutic agents. This approach relies on understanding the structure-activity relationships (SAR) to guide molecular modifications. nih.gov

Future design strategies will likely focus on:

Modification of the Quinoxaline Core: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) onto the benzene (B151609) ring of the quinoxaline nucleus can significantly influence the compound's electronic properties and biological activity. researchgate.net Research on other quinoxalines has shown that such modifications can enhance anticancer and antimicrobial effects. researchgate.netmdpi.com

Alterations to the Benzyl (B1604629) Group: The 2-methylbenzyl moiety offers another site for modification. Systematically altering the position and nature of the substituent on this phenyl ring can probe the steric and electronic requirements for optimal interaction with biological targets.

Exploring the Sulfanyl (B85325) Linker: The sulfur linkage is a key feature. Synthesizing analogues where the sulfur atom is oxidized to a sulfoxide (B87167) or sulfone can modulate the compound's polarity, stability, and hydrogen bonding capacity, potentially leading to altered bioactivity. ontosight.ai

Bioisosteric Replacement: Replacing parts of the molecule with bioisosteres—substituents or groups with similar physical or chemical properties—can lead to compounds with improved pharmacological properties. For example, the quinoxaline ring itself is considered a bioisostere for other scaffolds used in kinase inhibitors. researchgate.net

A systematic SAR study, synthesizing and testing a library of these new derivatives, will be essential to identify compounds with enhanced efficacy and a better "drug-like" profile. nih.gov

Exploration of Novel Biological Targets and Therapeutic Applications

While the parent quinoxaline class is known for a broad spectrum of activities, the specific biological targets of this compound remain to be fully elucidated. eurekaselect.com Future research should involve comprehensive screening of this compound against a wide range of biological targets to uncover novel therapeutic applications.

Potential areas of exploration include:

Kinase Inhibition: Many quinoxaline derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. nih.gov Screening against panels of kinases, such as Pim-1/2 kinases or Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), could reveal specific anticancer pathways targeted by this compound. researchgate.netnih.gov

Anticancer and Antimicrobial Activity: Building on the known properties of quinoxalines, this compound should be evaluated against diverse panels of human cancer cell lines and pathogenic microbes. nih.govnih.govnih.gov Studies on quinoxaline-1,4-di-N-oxide derivatives have demonstrated potent activity against hypoxic solid tumors, suggesting a potential mechanism to investigate. wisdomlib.orgnih.gov

Antiviral Potential: Given the urgent need for new antiviral agents, screening for activity against a range of viruses is a promising avenue. mdpi.com Quinoxaline derivatives have shown potential against viruses such as herpes, and new analogues could be designed to target specific viral proteins. wisdomlib.orgmdpi.com

Novel Enzyme Inhibition: Recent studies have explored quinoxaline derivatives as inhibitors of enzymes like secretory phospholipase A2 (sPLA2) and α-glucosidase, which are implicated in inflammatory diseases and diabetes, respectively. nih.gov Investigating this compound against these and other novel targets could expand its therapeutic utility beyond the traditional applications for this class of compounds. nih.gov

Integration of Advanced Computational and Experimental Methodologies for Drug Discovery

The integration of computational and experimental techniques is essential for accelerating the drug discovery process for quinoxaline derivatives. nih.gov Computer-Aided Drug Design (CADD) has become an indispensable tool in modern medicinal chemistry, allowing for the rapid screening of virtual compound libraries and the prediction of their biological activities. nih.govbeilstein-journals.org

Key integrated methodologies for future research include:

Molecular Docking and Virtual Screening: Once a biological target is identified, molecular docking studies can predict the binding mode and affinity of this compound and its virtual analogues within the target's active site. researchgate.netbeilstein-journals.org This allows for the prioritization of compounds for synthesis and biological testing. ekb.eg

Pharmacophore Modeling and QSAR: Based on a set of active quinoxaline analogues, a pharmacophore model can be generated to define the essential structural features required for biological activity. Quantitative Structure-Activity Relationship (QSAR) studies can then create mathematical models that correlate chemical structure with activity, aiding in the design of more potent compounds. beilstein-journals.org

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogues early in the design phase. nih.gov This helps to filter out compounds with unfavorable pharmacokinetic profiles or potential toxicity, saving time and resources. nih.gov

High-Throughput Screening (HTS): Experimental HTS allows for the rapid testing of large libraries of synthesized quinoxaline derivatives against the identified biological targets, providing the empirical data needed to validate computational predictions and inform the next cycle of drug design. nih.gov

By combining these in silico and in vitro approaches, researchers can streamline the optimization process, leading to the efficient discovery of promising clinical candidates. nih.gov

Challenges and Opportunities in Translating Preclinical Findings for Quinoxaline Derivatives

The translation of promising preclinical results into clinically effective therapies is a significant hurdle in drug development, often referred to as the "valley of death". d-nb.info For quinoxaline derivatives, including this compound, several challenges must be addressed to ensure successful clinical translation.

Challenges:

Predictive Power of Preclinical Models: Animal models used in preclinical studies may not accurately recapitulate human disease, leading to a discrepancy between preclinical efficacy and clinical outcomes. d-nb.infonih.gov

Toxicity and Off-Target Effects: Safety liabilities are a major cause of drug attrition. frontiersin.org Thorough toxicological profiling is necessary to identify and mitigate potential adverse effects of quinoxaline derivatives.

Pharmacokinetics and Bioavailability: Poor solubility, metabolic instability, or inability to reach the target tissue can limit the effectiveness of a drug candidate in vivo.

Opportunities:

Improved Preclinical Models: Developing more representative preclinical models, such as patient-derived xenografts or sophisticated in vitro 3D cell cultures, can enhance the predictive value of preclinical studies. nih.gov

Mechanism of Action Studies: A deep understanding of the molecular mechanism by which a compound exerts its effect is crucial for identifying responsive patient populations and predicting potential resistance mechanisms.

Biomarker Development: Identifying biomarkers that correlate with a drug's activity can aid in patient selection for clinical trials and monitor treatment response, increasing the likelihood of success. d-nb.info

Successfully navigating these challenges presents an opportunity to develop novel quinoxaline-based therapies that can make a significant impact on human health. The continued exploration of compounds like this compound, guided by modern drug discovery principles, holds considerable promise for the future of medicine.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.